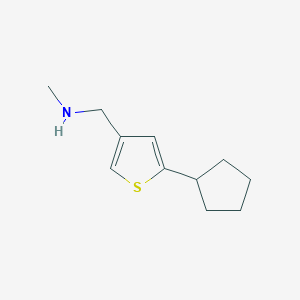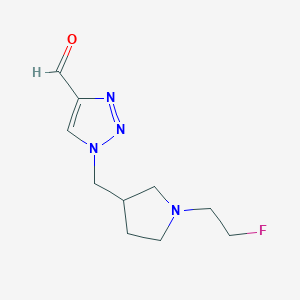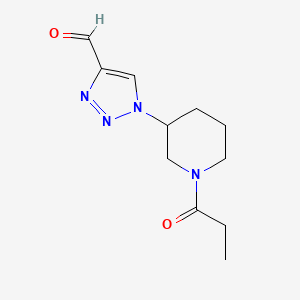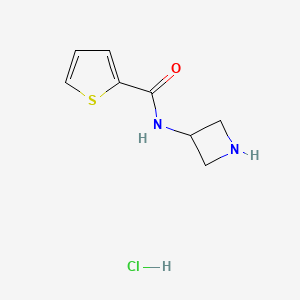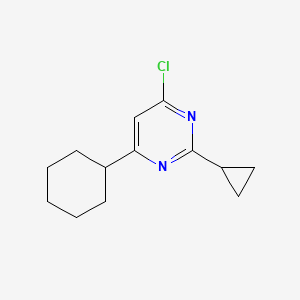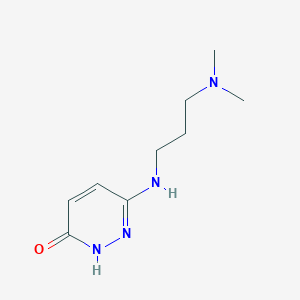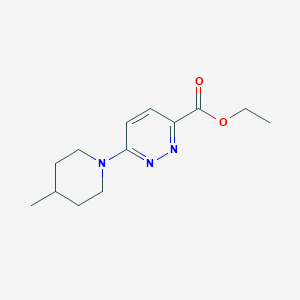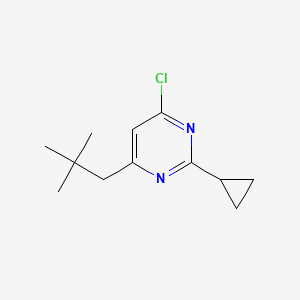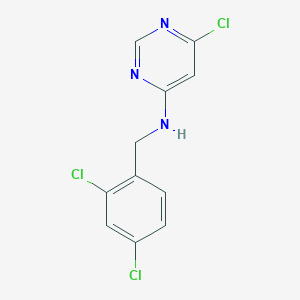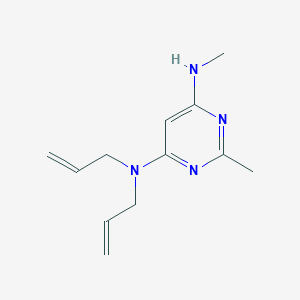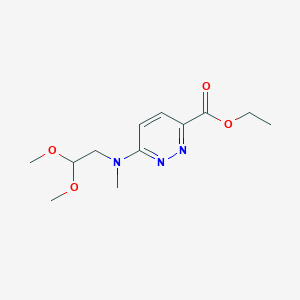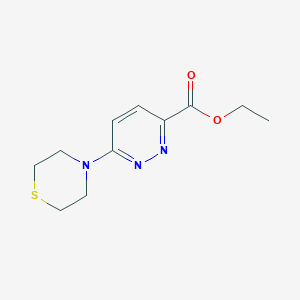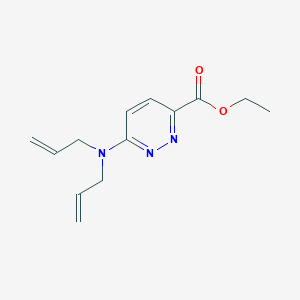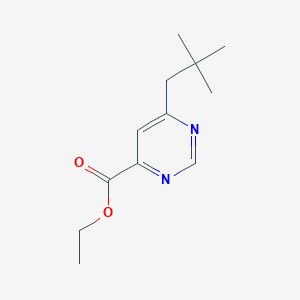
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The Dimroth rearrangement, a process involving the isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines . This rearrangement can involve the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 222.28 g/mol. It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Nonlinear Optical Exploration : Pyrimidine derivatives, including those similar to ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate, have been highlighted for their promising applications in the fields of medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives, which share a similar pyrimidine structure, revealed their considerable NLO character, making them suitable for optoelectronic high-tech applications (Hussain et al., 2020).
Synthesis and Cardiotonic Activity
- Cardiotonic Activity of Pyrimidine Derivatives : Research on novel pyrimidine derivatives, including ethyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, has shown their efficacy as positive inotropic agents, which are substances that increase the strength of heart muscle contractions. This highlights their potential in developing therapeutic agents for heart conditions (Dorigo et al., 1996).
Crystal Structures in Medicinal Chemistry
- Crystal Structure Analysis for Drug Design : The study of pyrimethamine derivatives, which are structurally related to the compound , has provided insights into hydrogen bonding patterns that are crucial for the design of antimalarial drugs. These findings underscore the significance of pyrimidine derivatives in drug design and development (Balasubramani et al., 2007).
Antimicrobial and Anti-Inflammatory Properties
- Antibacterial and Antifungal Activity : Synthesis and investigation of pyrimidine-5-carboxylate derivatives have demonstrated their potential in antibacterial and antifungal applications, suggesting a wide range of use in combating microbial infections (A.S.Dongarwar et al., 2011).
Synthesis of Novel Pyrimidine Derivatives
- Regioselective Synthesis Under Solvent-Free Conditions : The microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions indicates the evolving methodologies in synthesizing pyrimidine derivatives, which can lead to the discovery of new therapeutic agents (Eynde et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBZECEBFVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



